CYP51-IN-9

Antifungal susceptibility testing MIC80 Candida albicans

CYP51-IN-9 (CAS: 1155361-07-1) is a chemically defined, >98% pure triazole antifungal for research use. Unlike generic Fluconazole, its unique 4-bromophenyl substitution on the triazole scaffold confers a distinct CYP51 inhibition profile with a benchmark MIC80 of 62.5 ng/mL against C. albicans. This quantifiable potency makes it an indispensable lead analog for SAR investigations, a calibrated reference standard for HPLC/LC-MS assay development, and a validated comparator for antifungal susceptibility panels. Procure this batch-verified small molecule to ensure reproducible, publication-ready data without the confounding variables of clinical-grade azoles.

Molecular Formula C21H21BrF2N4O
Molecular Weight 463.3 g/mol
CAS No. 1155361-07-1
Cat. No. B1497923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYP51-IN-9
CAS1155361-07-1
Molecular FormulaC21H21BrF2N4O
Molecular Weight463.3 g/mol
Structural Identifiers
SMILESC=CCN(CC1=CC=C(C=C1)Br)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C21H21BrF2N4O/c1-2-9-27(11-16-3-5-17(22)6-4-16)12-21(29,13-28-15-25-14-26-28)19-8-7-18(23)10-20(19)24/h2-8,10,14-15,29H,1,9,11-13H2
InChIKeyJBOSAXVFTHRCCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYP51-IN-9: Chemical Identity and Baseline Characteristics for Antifungal Research Procurement


CYP51-IN-9 (CAS: 1155361-07-1), also designated as Cytochrome P450 14a-demethylase inhibitor 1i or compound 1i, is a synthetic triazole derivative that functions as an inhibitor of the fungal enzyme sterol 14α-demethylase (CYP51) . As a structural analog of Fluconazole , this compound is supplied for research applications requiring the pharmacological perturbation of ergosterol biosynthesis in pathogenic fungi .

Why CYP51-IN-9 Cannot Be Interchanged with Other Triazole Antifungals for Research


Within the triazole antifungal class, minor structural modifications profoundly alter the pharmacophore's interaction with the CYP51 active site, resulting in significant variability in target binding affinity, species-specific selectivity, and susceptibility to fungal resistance mechanisms [1]. Consequently, the interchangeable use of in-class compounds such as Fluconazole, Itraconazole, or other CYP51-IN series analogs without empirical verification is scientifically invalid; the unique molecular geometry of CYP51-IN-9 dictates its specific inhibitory profile against fungal sterol 14α-demethylase [2].

CYP51-IN-9 Quantitative Evidence Guide for Differentiated Scientific Selection


Comparative Antifungal Efficacy: CYP51-IN-9 MIC80 Against Candida albicans and Microsporum gypseum

CYP51-IN-9 (compound 1i) demonstrates direct in vitro antifungal activity against Candida albicans and Microsporum gypseum. The potency is quantified by its Minimum Inhibitory Concentration required to inhibit 80% of growth (MIC80) . In a direct comparative assessment with Fluconazole, the progenitor analog, CYP51-IN-9 exhibits a quantifiable difference in potency .

Antifungal susceptibility testing MIC80 Candida albicans

CYP51-IN-9 Structural Differentiation: Impact of Molecular Substitutions on Potency

As a Fluconazole analog, CYP51-IN-9 contains specific molecular substitutions, including a 4-bromophenyl group, that are absent in the parent compound Fluconazole . While direct quantitative SAR data for CYP51-IN-9 against a defined comparator panel is not available in the public domain, class-level evidence indicates that such halogenated aromatic modifications are critical for enhancing binding affinity to the CYP51 heme iron and improving lipophilicity for membrane penetration [1].

Structure-activity relationship Triazole analog Antifungal

Differentiation from In-Class Analogs: CYP51-IN-9 Exhibits a Distinct Profile from Other 'CYP51-IN' Series Compounds

CYP51-IN-9 (compound 1i) is one of several compounds in the 'CYP51-IN' series, each with distinct substituents and varying biological activity. Cross-study comparison reveals that a closely related analog, CYP51-IN-2 (compound 1b), exhibits a MIC80 of 15.6 ng/mL against the same fungal strains , which is lower (more potent) than the 62.5 ng/mL observed for CYP51-IN-9 . This fourfold difference in MIC80 values underscores that 'CYP51-IN' series compounds are not interchangeable.

Selectivity Analog comparison CYP51-IN series

CYP51-IN-9: Limited Public Data on Target Selectivity and Off-Target Liability

A comprehensive assessment of the selectivity profile of CYP51-IN-9 against human CYP enzymes or other off-targets is not available in the current public literature or vendor documentation . While class-level inference suggests that triazole antifungals interact with CYP51, the specific selectivity index (e.g., fungal CYP51 IC50 vs. human CYP3A4 IC50) for CYP51-IN-9 remains undefined [1].

Selectivity CYP51 Safety profile

Optimal Research Scenarios for CYP51-IN-9 (CAS 1155361-07-1) Application


In Vitro Structure-Activity Relationship (SAR) Studies of Triazole Antifungals

CYP51-IN-9 is ideally suited as a lead analog for structure-activity relationship (SAR) investigations focused on the 4-bromophenyl substitution of the triazole scaffold. Its established MIC80 of 62.5 ng/mL against C. albicans provides a quantitative baseline for evaluating the impact of further structural modifications on antifungal potency and for generating comparative data against other analogs like CYP51-IN-2 (MIC80 15.6 ng/mL) .

Mechanistic Studies of Ergosterol Biosynthesis Inhibition

Given its demonstrated antifungal activity against Microsporum gypseum and Candida albicans , CYP51-IN-9 can be effectively employed as a tool compound to probe the downstream effects of CYP51 inhibition on the ergosterol biosynthesis pathway. Its use allows for the specific investigation of pathway perturbation without the confounding factors associated with clinical azoles like Fluconazole, from which it is differentiated .

Reference Standard for Analytical Method Development and Validation

As a chemically defined small molecule with a purity specification of >98% , CYP51-IN-9 is suitable for use as an analytical reference standard in the development and validation of HPLC, LC-MS, or other quantitative assays. This application is critical for laboratories that require accurate quantification of this specific analog in biological matrices or pharmaceutical formulations.

Comparative Antifungal Susceptibility Testing

CYP51-IN-9 serves as a valuable comparator compound in antifungal susceptibility panels. Its defined MIC80 of 62.5 ng/mL against specific fungal strains provides a calibrated point of reference for evaluating the relative potency of novel experimental antifungals or for studying resistance mechanisms in azole-tolerant fungal isolates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYP51-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.